N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a benzo[d]imidazole core substituted with a 4-bromophenylsulfonyl group and a thioether-linked acetamide moiety. The compound incorporates halogenated aromatic systems (4-bromo-2-fluorophenyl and 4-bromophenyl) that likely influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2FN3O3S2/c22-13-5-8-15(9-6-13)32(29,30)27-19-4-2-1-3-18(19)26-21(27)31-12-20(28)25-17-10-7-14(23)11-16(17)24/h1-11H,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAHEDXWLZQZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2S(=O)(=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:
Key Observations :
- Halogenation : The target compound’s dual bromine substituents (4-bromo-2-fluorophenyl and 4-bromophenyl) enhance lipophilicity compared to fluorine- or chlorine-substituted analogs (e.g., Compound 3 in -chlorophenyl in ). Bromine’s larger atomic radius may also induce steric hindrance, affecting binding interactions .
- Sulfonyl vs. Carbonyl Groups: The 4-bromophenylsulfonyl group in the target compound differs from the benzoyl group in Compound 3 ().
- Thioether Linkage : All compounds share a thioether bridge, critical for stabilizing the molecular conformation and enabling nucleophilic reactivity .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Melting Points :
Molecular Interactions and Stability
- Tautomerism : Unlike 1,2,4-triazole derivatives in , which exhibit thione-thiol tautomerism, the target compound’s benzimidazole core lacks this property, favoring a single stable form .
- Bond Length Variations : highlights that acetamide derivatives with bromophenyl substituents (e.g., C6–Br bond: 1.8907 Å) show minimal deviation from similar compounds, suggesting consistent steric and electronic profiles .
Preparation Methods
Benzimidazole Ring Formation
Method A: Phillips-Ladenburg Condensation
React o-phenylenediamine (1.08 g, 10 mmol) with 4-bromobenzenesulfonyl chloride (2.72 g, 10 mmol) in pyridine (15 mL) at 0–5°C for 4 hr. After aqueous workup, isolate 1-(4-bromophenylsulfonyl)-1H-benzimidazole (Yield: 78%, m.p. 189–191°C).
Method B: Microwave-Assisted Cyclization
Mix o-phenylenediamine (1.08 g), 4-bromobenzenesulfonic acid (2.49 g), and polyphosphoric acid (5 g). Irradiate at 150W for 15 min (85% yield, purity >95% by HPLC).
Thiol Group Introduction
Treat 1-(4-bromophenylsulfonyl)benzimidazole (2.5 g) with Lawesson's reagent (1.2 eq) in dry THF under N₂. Reflux 8 hr to obtain thiol derivative (91% yield).
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H), 7.92–7.85 (m, 4H), 7.62 (dd, J=5.6, 3.2 Hz, 2H), 3.41 (s, 1H, -SH)
- HPLC Purity: 98.6% (C18 column, MeCN/H₂O 70:30)
Acetamide Precursor Preparation: N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide
Acetylation of 4-Bromo-2-fluoroaniline
4-Bromo-2-fluoroaniline (2.04 g, 10 mmol)
Chloroacetyl chloride (1.13 g, 10 mmol)
Et₃N (1.52 g, 15 mmol) in DCM (20 mL)
0°C → RT, 12 hr → 87% yield
Characterization
Thioether Coupling: Final Assembly
Nucleophilic Displacement
Suspend 1-((4-bromophenyl)sulfonyl)-1H-benzimidazole-2-thiol (3.0 g, 6.7 mmol) and N-(4-bromo-2-fluorophenyl)-2-chloroacetamide (2.18 g, 7.0 mmol) in dry DMF. Add K₂CO₃ (2.76 g, 20 mmol) and heat at 60°C for 6 hr.
Optimization Table
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 60°C | 82 | 97.2 |
| MeCN, DBU, 80°C | 75 | 95.8 |
| THF, Et₃N, RT | 68 | 93.1 |
Alternative Microwave Protocol
Mix components in EtOH (15 mL) with NaOH (0.4 g). Microwave at 100W for 8 min (89% yield, 98.4% purity).
Crystallization and Purification
Gradient Recrystallization
- Dissolve crude product (5 g) in hot EtOAc (50 mL)
- Add hexane (15 mL) dropwise at 55°C
- Cool to −20°C for 12 hr → needle crystals (91% recovery)
Chromatographic Data
| Parameter | Value |
|---|---|
| Column | Silica gel 60 (230–400 mesh) |
| Eluent | Hexane/EtOAc (3:1) |
| Rf | 0.42 |
| Residual Solvents | <0.1% (GC-MS) |
Spectroscopic Characterization
¹³C NMR (101 MHz, DMSO-d₆)
δ 169.8 (C=O), 158.3 (C-F), 144.7 (imidazole C-2), 138.2–115.4 (aromatic carbons), 39.2 (SCH₂)
HRMS (ESI-TOF) Calculated for C₂₁H₁₄Br₂FN₃O₃S₂ [M+H]⁺: 599.2901 Found: 599.2898
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